4-Ethoxypyridine-3-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

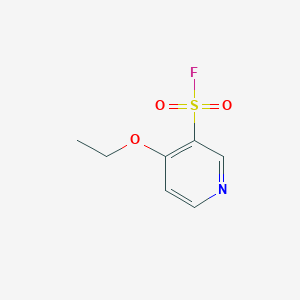

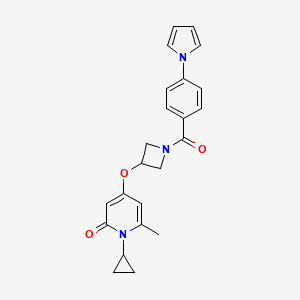

4-Ethoxypyridine-3-sulfonyl fluoride is an organic compound with the molecular formula C7H8FNO3S. It is a sulfonyl fluoride derivative of pyridine, characterized by the presence of an ethoxy group at the 4-position and a sulfonyl fluoride group at the 3-position of the pyridine ring

Mechanism of Action

Target of Action

4-Ethoxypyridine-3-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Biochemical Pathways

Research on the fluoride response of streptomyces cattleya, an organofluorine-producing pathway, suggests that new synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .

Pharmacokinetics

The molecular weight of the compound is 20521 , which may influence its pharmacokinetic properties.

Result of Action

Sulfonyl fluorides are known to modify various amino acid residues, suggesting that this compound may have a similar effect .

Action Environment

Fluoride is a widespread groundwater pollutant, and more than 200 million people from 25 nations are suffering from fluorosis . This suggests that environmental fluoride levels could potentially influence the action of fluoride-containing compounds like this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxypyridine-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-ethoxypyridine with sulfonyl chloride in the presence of a base, followed by fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) . The reaction typically occurs under mild conditions, making it a convenient method for laboratory synthesis.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents under mild conditions . This approach allows for the efficient production of sulfonyl fluorides on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxypyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often in the presence of a base.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.

Scientific Research Applications

4-Ethoxypyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:

Comparison with Similar Compounds

- 4-Methoxypyridine-3-sulfonyl fluoride

- 4-Chloropyridine-3-sulfonyl fluoride

- 4-Bromopyridine-3-sulfonyl fluoride

Comparison: 4-Ethoxypyridine-3-sulfonyl fluoride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. For instance, the ethoxy group may enhance the compound’s solubility in organic solvents, making it more suitable for certain applications .

Properties

IUPAC Name |

4-ethoxypyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-2-12-6-3-4-9-5-7(6)13(8,10)11/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJHVZNDKJIDPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2455300.png)

![N-[4-(4-Acetylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2455302.png)

![N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2455305.png)

![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2455310.png)

![3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2455311.png)

![Ethyl (Z)-3-[4-[(2-chloroacetyl)amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B2455321.png)